molecular formula C21H17ClFN5O3 B2930740 2-(4-chlorophenoxy)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide CAS No. 1021098-69-0

2-(4-chlorophenoxy)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide

Cat. No. B2930740
CAS RN: 1021098-69-0
M. Wt: 441.85
InChI Key: ICZAJOYJBZABQO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a chlorophenoxy group, a fluorophenyl group, and a triazolopyridazine group. These groups suggest that the compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. These rings can participate in a variety of chemical reactions and can also contribute to the physical and chemical properties of the compound .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the chlorophenoxy group could potentially be substituted with other groups in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings .

Scientific Research Applications

Synthesis and Pharmacological Activity

  • Preparation and Antiasthma Potential : One study focused on the preparation of triazolo[1,5-c]pyrimidines, showing potential as mediator release inhibitors, suggesting their use in antiasthma therapies (Medwid et al., 1990).

  • Antimicrobial and Anticancer Agents : Derivatives have been synthesized for their potential anti-inflammatory, analgesic, antimicrobial, and anticancer activities, highlighting the compound's versatility in drug development (Farag et al., 2012); (Shivarama Holla et al., 2006).

  • Insecticidal Properties : Some studies have synthesized new heterocycles incorporating the thiadiazole moiety, evaluating them as insecticidal agents against certain pests, indicating the chemical's potential in agricultural applications (Fadda et al., 2017).

Synthesis and Structural Analysis

  • Molecular Docking and Screening : Novel pyridine and fused pyridine derivatives have been prepared, subjected to in silico molecular docking screenings towards various proteins, indicating potential therapeutic uses based on their binding energies and antimicrobial, antioxidant activities (Flefel et al., 2018).

  • Structural Characterization : Studies involving the structural determination of analogs through synchrotron X-ray powder diffraction provide insight into the compound's crystal structure, contributing to a better understanding of its chemical behavior and potential for drug design (Gündoğdu et al., 2017).

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN5O3/c22-15-4-6-17(7-5-15)31-13-19(29)24-10-11-30-20-9-8-18-25-26-21(28(18)27-20)14-2-1-3-16(23)12-14/h1-9,12H,10-11,13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZAJOYJBZABQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)OCCNC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide

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